7-Formyl-4-methoxybenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 7-Formyl-4-methoxybenzofuran-2-carboxylic acid, typically involves cyclization reactions. One common method is the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides in the presence of low-valent titanium . Another approach involves the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes such as the McMurry reaction, which promotes the reductive deoxygenation of carbonyl compounds to olefins using titanium trichloride and zinc powder . These methods are designed to ensure high yields and minimal side reactions, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Formyl-4-methoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Formyl-4-methoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Its potential pharmacological activities are being explored for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-Formyl-4-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in tumor growth and bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 7-Methoxy-2-benzofurancarboxylic acid
- 2-Methylbenzofuran
- Benzofuran-based pyrazoline-thiazoles
Uniqueness
7-Formyl-4-methoxybenzofuran-2-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its formyl and methoxy groups play a crucial role in its interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H8O5 |
---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
7-formyl-4-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-8-3-2-6(5-12)10-7(8)4-9(16-10)11(13)14/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
QYJPNWKXNJSRKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(OC2=C(C=C1)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.